3-(Neopentyloxy)phenylboronsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

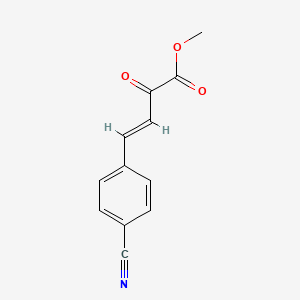

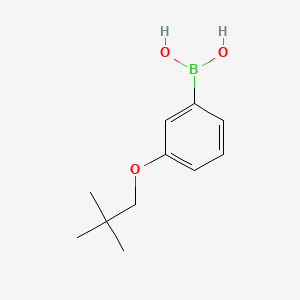

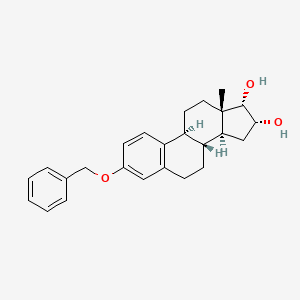

3-(Neopentyloxy)phenylboronic acid is an organic compound with the molecular formula C11H17BO3. It is a derivative of phenylboronic acid, where the phenyl group is substituted with a neopentyloxy group at the third position. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Wissenschaftliche Forschungsanwendungen

3-(Neopentyloxy)phenylboronic acid has diverse applications in scientific research:

Wirkmechanismus

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets .

Mode of Action

Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This interaction can lead to changes in the target’s function, potentially altering cellular processes .

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . In these reactions, boronic acids serve as a source of organoboron reagents, which participate in transmetalation with palladium (II) complexes .

Pharmacokinetics

The pharmacokinetics of boronic acids can be influenced by factors such as their chemical structure, the presence of functional groups, and the physiological conditions under which they are administered .

Result of Action

The interaction of boronic acids with biological targets can lead to changes in cellular processes, potentially resulting in therapeutic effects .

Action Environment

The action, efficacy, and stability of 3-(Neopentyloxy)phenylboronic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is stored and administered .

Biochemische Analyse

Biochemical Properties

These interactions are often reversible and can be influenced by changes in the environment, such as pH .

Cellular Effects

Boronic acids have been shown to interact with various cellular components, potentially influencing cell function

Molecular Mechanism

Boronic acids are known to form reversible covalent bonds with cis-diols, a property that could potentially influence the activity of various biomolecules

Temporal Effects in Laboratory Settings

Boronic acids are generally stable and can form reversible bonds, suggesting that they may have long-term effects on cellular function .

Metabolic Pathways

Boronic acids are known to interact with various enzymes and cofactors, potentially influencing metabolic pathways .

Transport and Distribution

Boronic acids are known to interact with various transporters and binding proteins .

Subcellular Localization

Boronic acids are known to interact with various cellular components, potentially influencing their localization and accumulation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Neopentyloxy)phenylboronic acid typically involves the reaction of 3-bromophenol with neopentyl bromide in the presence of a base to form 3-(neopentyloxy)phenol. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is usually carried out in an inert atmosphere at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for 3-(Neopentyloxy)phenylboronic acid are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Neopentyloxy)phenylboronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a biaryl or substituted alkene.

Esterification: The boronic acid can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents.

Esterification: Alcohols and acid catalysts.

Major Products:

Suzuki-Miyaura Coupling: Biaryls or substituted alkenes.

Oxidation: Phenols.

Esterification: Boronate esters.

Vergleich Mit ähnlichen Verbindungen

Phenylboronic Acid: Lacks the neopentyloxy group, making it less sterically hindered and potentially less selective in certain reactions.

4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a neopentyloxy group, which can influence its reactivity and selectivity.

3-Nitrophenylboronic Acid: Contains a nitro group, which can significantly alter its electronic properties and reactivity.

Uniqueness: 3-(Neopentyloxy)phenylboronic acid is unique due to the presence of the neopentyloxy group, which provides steric hindrance and can enhance selectivity in certain reactions. This makes it particularly useful in applications requiring high specificity and stability .

Eigenschaften

IUPAC Name |

[3-(2,2-dimethylpropoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3/c1-11(2,3)8-15-10-6-4-5-9(7-10)12(13)14/h4-7,13-14H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCIUKKXWNLWSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC(C)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681725 |

Source

|

| Record name | [3-(2,2-Dimethylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236191-14-2 |

Source

|

| Record name | [3-(2,2-Dimethylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B567455.png)

![7-Iodo-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B567465.png)

![2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B567470.png)